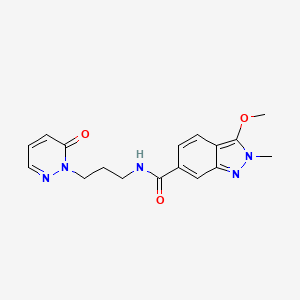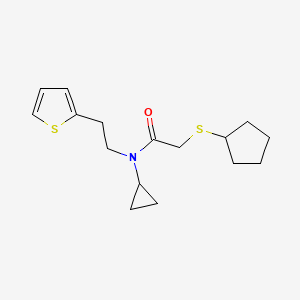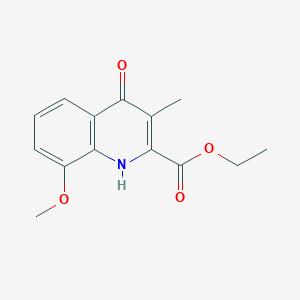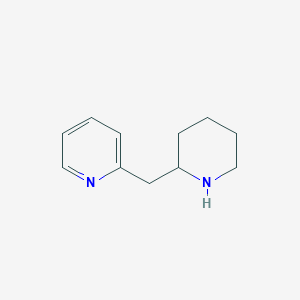![molecular formula C19H21Cl2N5O2S B2538083 1-(4-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 886916-64-9](/img/structure/B2538083.png)
1-(4-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to be a complex molecule that may be related to the field of heterocyclic chemistry, involving a piperazine backbone substituted with various functional groups. The molecule includes a thiazolo[3,2-b][1,2,4]triazole moiety, which is a fused heterocyclic system known for its potential biological activity, and a dichlorophenyl group, which could contribute to the molecule's physicochemical properties.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, the electrochemical synthesis of arylthiobenzazoles has been achieved by the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles such as 2-mercaptobenzothiazole . This method involves the generation of a p-quinone imine intermediate that undergoes a Michael addition reaction with 2-SH-benzazoles. Although the specific compound of interest is not mentioned, the described electrochemical approach could potentially be adapted for its synthesis by selecting appropriate nucleophiles and reaction conditions.
Molecular Structure Analysis
The molecular structure of the compound likely features a piperazine ring, which is a common scaffold in pharmaceutical chemistry due to its versatility and ability to engage in various interactions. The presence of a thiazolo[1,2,4]triazole moiety suggests that the compound could exhibit interesting electronic properties due to the presence of multiple nitrogen and sulfur atoms within the heterocyclic system. The dichlorophenyl group could influence the molecule's electronic distribution and steric profile, potentially affecting its reactivity and binding properties.
Chemical Reactions Analysis
The compound's reactivity could be influenced by the presence of the electron-deficient chloromethyloxadiazole moiety, as described in the synthesis of [1,2,4]triazolo[4,3-α]piperazines . The chloromethyloxadiazoles are highly reactive and can undergo condensation with ethylenediamines, suggesting that similar reactivity might be expected with the compound . The NMR studies mentioned in the paper provide insights into the activation mechanism of these electron-deficient groups, which could be relevant for understanding the chemical behavior of the compound under study.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer that the molecule's solubility, stability, and reactivity would be influenced by its functional groups. The presence of a hydroxy group could confer some degree of hydrophilicity, while the dichlorophenyl and thiazolo[1,2,4]triazole moieties could contribute to the molecule's lipophilicity and potential for forming hydrogen bonds or other non-covalent interactions. The electrochemical properties, as suggested by the synthesis methods, could also be an important aspect of the compound's behavior in various environments.
科学的研究の応用
Antimicrobial Activities
Research on 1,2,4-triazole derivatives, including those with piperazine moieties, has shown promising antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds with good to moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, Gan, Fang, & Zhou (2010) designed azole-containing piperazine derivatives, which showed significant antibacterial and antifungal activities in vitro, highlighting the potential of these compounds in combating microbial infections (Gan, Fang, & Zhou, 2010).
Antitumor Activities
Derivatives of 1,2,4-triazole with piperazine groups have also been evaluated for their antitumor potential. Yurttaş et al. (2014) investigated the antitumor activities of 1,2,4-triazine derivatives bearing a piperazine amide moiety against breast cancer cells, identifying compounds with promising antiproliferative effects comparable to cisplatin (Yurttaş, Demirayak, Ilgın, & Atlı, 2014). Another study by Hakobyan et al. (2020) focused on the synthesis of piperazine-based tertiary amino alcohols and their dihydrochlorides, demonstrating their effectiveness in inhibiting tumor DNA methylation processes in vitro (Hakobyan, Hovasyan, Nersesyan, Agaronyan, Danielyan, Panosyan, Gevorgyan, & Oganesyan, 2020).
Antifungal Activities
The synthesis of new compounds in the 1,2,4-triazole class, such as those incorporating a piperazine nucleus, has yielded potential antifungal agents. A novel antifungal compound identified as L-173 was studied by Volkova, Levshin, & Perlovich (2020) for its pharmacologically relevant properties, including solubility and partitioning in biologically relevant solvents, offering insights into its application as an antifungal agent (Volkova, Levshin, & Perlovich, 2020).
作用機序
Mode of action
The exact mode of action is unknown. Many indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of action
Indole derivatives have been found to have diverse biological activities .
特性
IUPAC Name |
1-[4-[(3,4-dichlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N5O2S/c1-3-15-22-19-26(23-15)18(28)17(29-19)16(12-4-5-13(20)14(21)10-12)25-8-6-24(7-9-25)11(2)27/h4-5,10,16,28H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALDTNMYLRDTSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCN(CC4)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-Methoxypyridin-3-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B2538000.png)
![1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine](/img/structure/B2538002.png)

![N-(3,5-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2538004.png)



![Methyl (2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate](/img/structure/B2538010.png)


![7-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B2538016.png)
![(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B2538018.png)

![Methyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate](/img/structure/B2538020.png)